molecular formula C20H16ClF3N2O3S B12134290 (5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one

(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B12134290
M. Wt: 456.9 g/mol
InChI Key: XUWNLUAKGMLUOH-MFOYZWKCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one” is a synthetic thiazolidinone derivative characterized by a benzylidene moiety at position 5 and a substituted phenylamino group at position 2. Its molecular formula is C₂₀H₁₇ClF₃N₂O₃S, with an average mass of 422.421 g/mol and a monoisotopic mass of 422.091198 g/mol . Key substituents include:

  • 4-Ethoxy-3-methoxybenzylidene: Enhances electron density and steric bulk, influencing solubility and intermolecular interactions.
  • 4-Chloro-2-(trifluoromethyl)phenylamino: Combines electron-withdrawing (Cl, CF₃) groups, which may modulate reactivity and binding affinity.

This compound is synthesized via base-mediated nucleophilic substitution under mild conditions (methanol, potassium carbonate, room temperature), yielding high-purity products .

Properties

Molecular Formula

C20H16ClF3N2O3S

Molecular Weight

456.9 g/mol

IUPAC Name

(5Z)-2-[4-chloro-2-(trifluoromethyl)phenyl]imino-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H16ClF3N2O3S/c1-3-29-15-7-4-11(8-16(15)28-2)9-17-18(27)26-19(30-17)25-14-6-5-12(21)10-13(14)20(22,23)24/h4-10H,3H2,1-2H3,(H,25,26,27)/b17-9-

InChI Key

XUWNLUAKGMLUOH-MFOYZWKCSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=NC3=C(C=C(C=C3)Cl)C(F)(F)F)S2)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=NC3=C(C=C(C=C3)Cl)C(F)(F)F)S2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chloro-2-(trifluoromethyl)aniline with 4-ethoxy-3-methoxybenzaldehyde in the presence of a base to form the corresponding Schiff base. This intermediate is then cyclized with a thioamide under acidic conditions to yield the final thiazolone product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazolones with various functional groups.

Scientific Research Applications

Structural Characteristics

The compound is characterized by:

  • A thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen.
  • A chloro and trifluoromethyl group on the phenyl ring that enhances its biological activity.
  • An ethoxy and methoxy substitution that may influence its solubility and interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds with similar thiazole structures can exhibit significant antimicrobial activity. The presence of halogenated aromatic groups often enhances the interaction with microbial targets, potentially leading to the development of new antimicrobial agents. Studies have shown that thiazole derivatives can be effective against various bacterial strains, including resistant strains, making them valuable in combating antibiotic resistance .

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. The unique electronic properties imparted by the trifluoromethyl group may enhance the compound's ability to interact with cellular targets involved in cancer proliferation. Preliminary studies suggest that such compounds can induce apoptosis in cancer cell lines, highlighting their potential as chemotherapeutic agents .

Synthesis and Modification

The synthesis of (5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one can be achieved through various chemical pathways, including:

  • Condensation Reactions : The compound can be synthesized via condensation reactions involving thiazole precursors and substituted aromatic amines.
  • Modification of Existing Derivatives : Structural modifications can be performed to optimize biological activity or alter pharmacokinetic properties.

These synthetic routes allow researchers to create analogs for screening against specific biological targets, enhancing the understanding of structure-activity relationships .

Case Studies and Research Findings

  • Antimicrobial Screening : A study demonstrated that thiazole derivatives exhibited promising activity against Gram-positive and Gram-negative bacteria. The structure of the compounds was correlated with their antimicrobial efficacy, suggesting that modifications could lead to improved agents .
  • Anticancer Evaluation : In vitro studies on thiazole derivatives showed significant cytotoxicity against various cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest at specific phases .
  • Pharmacokinetic Studies : Research has also focused on the pharmacokinetics of thiazole derivatives, assessing their absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are crucial for evaluating the therapeutic potential of new compounds .

Mechanism of Action

The mechanism of action of (5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Yield :

  • Electron-withdrawing groups (e.g., nitro in 6j) correlate with higher yields (94%) due to enhanced electrophilicity during nucleophilic substitution .
  • Bulky substituents (e.g., 4-ethoxy-3-methoxy in the target compound) may reduce yields due to steric hindrance, though exact data are unavailable .

Spectral Trends: C=O Stretching (IR): All compounds show strong absorption near 1700–1715 cm⁻¹, confirming the thiazolidinone core . NMR Shifts: Aromatic protons (δ 7.80–8.02) and the =CH proton (δ ~7.95) are consistent across analogs, while substituents like CF₃ or Cl alter electron density and chemical shifts .

Molecular Weight and Bioactivity: Higher molecular weight (e.g., target compound at 422 g/mol) may reduce solubility compared to simpler analogs (e.g., 6h at 343 g/mol) .

Functional Group Impact on Properties

Table 2: Functional Group Influence on Physicochemical Properties

Group Role Example Compound Effect
CF₃ Electron-withdrawing Target Compound Increases lipophilicity and metabolic stability
4-Ethoxy-3-methoxy Electron-donating Target Compound Enhances solubility in polar solvents (e.g., methanol)
Nitro (NO₂) Electron-withdrawing 6j, 6h Boosts reactivity in nucleophilic substitutions, improving yields
Chloro (Cl) Moderate electron-withdrawing Compound Modulates binding affinity in target interactions

Biological Activity

The compound (5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H18ClF3N2OSC_{18}H_{18}ClF_3N_2OS, and it features a thiazole ring, which is known for its diverse biological activities. The presence of a 4-chloro-2-(trifluoromethyl)phenyl group enhances lipophilicity and electronic properties, while the 4-ethoxy-3-methoxybenzylidene moiety may influence its reactivity and interactions with biological targets.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It could act as an antagonist or agonist at certain receptors, altering their activity.
  • Antioxidant Activity : The thiazole structure may contribute to free radical scavenging, providing protective effects against oxidative stress.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

Biological ActivityDescription
AnticancerInhibition of tumor cell proliferation in various cancer types.
AntimicrobialActivity against bacterial and fungal strains.
Anti-inflammatoryReduction of inflammatory markers in cell models.
AntioxidantScavenging free radicals and reducing oxidative stress.

Case Studies

  • Anticancer Activity : A study demonstrated that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound was shown to induce apoptosis in human cancer cells by activating caspase pathways (PubMed ID: 31250638) .
  • Antimicrobial Properties : Another investigation reported that similar thiazole derivatives displayed potent antimicrobial activity against resistant strains of bacteria, suggesting potential applications in treating infections (Smolecule) .
  • Anti-inflammatory Effects : Research indicated that compounds with thiazole rings can reduce pro-inflammatory cytokines in vitro, highlighting their potential as therapeutic agents for inflammatory diseases (Sigma-Aldrich) .

Synthesis and Optimization

The synthesis of the compound involves multi-step organic reactions that require careful optimization to enhance yield and purity. Techniques include:

  • Condensation Reactions : Combining the thiazole precursor with aromatic amines under controlled conditions.
  • Functional Group Modifications : Introducing various substituents to fine-tune biological activity.

Computational Predictions

Computational methods such as the Prediction of Activity Spectra for Substances (PASS) can be employed to predict the biological activity spectrum based on structural features. These predictions help in identifying potential therapeutic applications before extensive laboratory testing.

Q & A

Q. What are the optimal synthetic routes for preparing this thiazol-4(5H)-one derivative?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

Knoevenagel Condensation : React 4-ethoxy-3-methoxybenzaldehyde with rhodanine or a thiazolidinone precursor under reflux in acetic acid with sodium acetate to form the benzylidene-thiazolidinone core .

Amination : Introduce the 4-chloro-2-(trifluoromethyl)phenylamine group via nucleophilic substitution. Use iodomethane or similar alkylating agents in dichloromethane with triethylamine as a base to activate the thiazole ring for substitution .
Optimization Tip : Microwave-assisted synthesis reduces reaction times (30–50 minutes vs. 7 hours) and improves yields (92–96% vs. 75–85%) .

Q. How should researchers characterize the structural configuration (e.g., Z/E isomerism) of this compound?

  • Methodological Answer :
  • 1H NMR : The Z-configuration of the benzylidene group is confirmed by a singlet near δ 7.8–8.2 ppm for the exocyclic double bond proton .
  • 13C NMR : The carbonyl carbon of the thiazol-4(5H)-one appears at ~170 ppm, while the imine carbon (C=N) resonates at ~160 ppm .
  • IR : Strong absorption bands at ~1680 cm⁻¹ (C=O) and ~1600 cm⁻¹ (C=N) validate the core structure .
  • Melting Point : Consistent melting points (e.g., 226–228°C for intermediates) confirm purity .

Q. What analytical techniques are critical for assessing purity and stability?

  • Methodological Answer :
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to monitor degradation products under accelerated stability conditions (40°C/75% RH) .
  • LC-MS : Detect hydrolytic degradation products (e.g., cleavage of the trifluoromethylphenylamine group) in simulated physiological buffers (pH 7.4) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for scale-up?

  • Methodological Answer :
  • Bayesian Optimization : Algorithms can predict optimal parameters (e.g., temperature, solvent ratio) to maximize yield. For example, a 15% yield improvement was reported for similar thiazole derivatives using this method .
  • DFT Calculations : Model transition states to identify energy barriers in the Knoevenagel condensation step, guiding catalyst selection (e.g., sodium acetate vs. piperidine) .

Q. How do structural modifications (e.g., substituent changes) affect bioactivity?

  • Methodological Answer :
  • SAR Studies : Replace the 4-ethoxy-3-methoxybenzylidene group with analogs (e.g., 4-fluoro or 4-chloro) and test antimicrobial activity. For example:
SubstituentMIC (μg/mL) vs. S. aureus
4-Ethoxy8.2
4-Fluoro12.5
4-Chloro6.8
Data adapted from thiazole analogs in .
  • LogP Analysis : The trifluoromethyl group increases lipophilicity (calculated LogP = 3.2), enhancing membrane permeability in cell-based assays .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Dose-Response Curves : Validate discrepancies using standardized assays (e.g., CLSI guidelines for antimicrobial testing). For instance, IC₅₀ values for anticancer activity may vary due to cell line-specific sensitivity (e.g., HeLa vs. MCF-7) .
  • Metabolite Profiling : Use LC-HRMS to identify active metabolites that may contribute to observed effects .

Data Contradiction Analysis

Q. Why do microwave-assisted and conventional heating methods yield different results?

  • Methodological Answer :
  • Kinetic Control : Microwave irradiation accelerates reaction kinetics, favoring the thermodynamically less stable Z-isomer (85% yield vs. 65% for conventional heating) .
  • Side Reactions : Prolonged conventional heating may degrade acid-sensitive groups (e.g., ethoxy substituents), reducing purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.